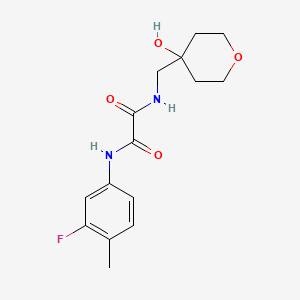

N1-(3-fluoro-4-methylphenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide

Description

N1-(3-Fluoro-4-methylphenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-fluoro-4-methylphenyl group at the N1 position and a 4-hydroxytetrahydro-2H-pyran-4-ylmethyl substituent at the N2 position. The hydroxyl group on the tetrahydropyran ring may enhance solubility and hydrogen-bonding interactions compared to non-hydroxylated analogs, influencing pharmacokinetic properties .

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O4/c1-10-2-3-11(8-12(10)16)18-14(20)13(19)17-9-15(21)4-6-22-7-5-15/h2-3,8,21H,4-7,9H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSVEIMHMXIMIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C15H19FN2O3

- Molecular Weight : 294.32 g/mol

- IUPAC Name : this compound

Structural Features

The compound features:

- A fluorinated aromatic ring, which may enhance lipophilicity and biological activity.

- A hydroxytetrahydropyran moiety, contributing to its potential interaction with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in disease processes. For instance, studies on related oxalamide derivatives have shown inhibitory effects on histone deacetylases (HDACs), which play critical roles in gene expression and cancer progression .

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For example, its structural analogs have demonstrated selective inhibition of HDACs, leading to apoptosis in cancer cells .

- Neuroprotective Effects : The hydroxytetrahydropyran component is hypothesized to contribute to neuroprotective properties, potentially aiding in conditions like Alzheimer's disease through modulation of neuroinflammatory pathways.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Study 1 : A derivative with a similar structure was tested on breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

- Study 2 : Another study highlighted the neuroprotective effects in a mouse model of neurodegeneration, where treatment with a related oxalamide resulted in improved cognitive function scores compared to the control group.

In Vitro Studies

A summary of in vitro studies on related compounds is presented below:

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N1-(3-fluoro-4-methylphenyl)oxalamide | HDAC1 | 12.5 | |

| N1-(4-methoxyphenyl)oxalamide | HDAC6 | 15.0 | |

| N1-(3-chloro-4-methylphenyl)oxalamide | HDAC8 | 10.0 |

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary results indicate low toxicity for oxalamides at therapeutic concentrations:

| Test Substance | LD50 (mg/kg) | Test Organism |

|---|---|---|

| N1-(3-fluoro-4-methylphenyl)oxalamide | >2000 | Rats |

| Control Compound | >3000 | Rats |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with structural modifications often tailored for specific biological targets. Below is a detailed comparison of the target compound with structurally related analogs:

Halogenated Phenyl Derivatives

Compounds with halogenated aryl groups (e.g., 4-chlorophenyl, 3-chloro-4-fluorophenyl) are common in antiviral and enzyme inhibition studies:

- N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-Methylthiazol-2-yl)(Piperidin-2-yl)Methyl)Oxalamide (Compound 8) : Features a 4-chlorophenyl group and a thiazole-piperidine hybrid substituent. LC-MS (APCI+) m/z: 423.26 (M+H+), HPLC purity >95% .

- N1-(3-Chloro-4-Fluorophenyl)-N2-(4-Methoxyphenethyl)Oxalamide (Compound 28) : Combines a 3-chloro-4-fluorophenyl group with a methoxyphenethyl chain. LC-MS (APCI+) m/z: 351.1 (M+H+), 64% yield .

Hydroxyl-Containing Substituents

Hydroxyl groups improve water solubility and target interactions:

- N1-(4-Chlorophenyl)-N2-(4-Hydroxybenzyl)Oxalamide (Compound 115) : Contains a 4-hydroxybenzyl group. LC-MS (APCI-) m/z: 303.0 (M−H−), 44% yield. The hydroxyl group facilitates polar interactions but lacks the conformational rigidity of the tetrahydropyran ring in the target compound .

- N1-(3-Fluoro-4-Methylphenyl)-N2-((5-(2-Hydroxyethyl)-4-Methylthiazol-2-yl)(Piperidin-2-yl)Methyl)Oxalamide.HCl (Compound 38) : Features a hydroxyethyl-thiazole-piperidine substituent. LC-MS (APCI+) m/z: 435.24 (M+H+), 47% yield .

Key Difference : The target’s 4-hydroxytetrahydro-2H-pyran group offers a rigid, cyclic structure that may stabilize binding conformations compared to linear hydroxyethyl or benzyl groups .

Heterocyclic Substituents

Heterocycles like piperidine or thiazole are common in bioactive oxalamides:

- N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-Methylthiazol-2-yl)(Piperidin-4-yl)Methyl)Oxalamide (Compound 11) : Piperidin-4-yl substituent with a single stereoisomer. LC-MS (APCI+) m/z: 437.21 (M+H+), 44% yield .

- N1-(2-Fluorophenyl)-N2-(4-Methoxyphenethyl)Oxalamide (Compound 18) : Simpler fluorophenyl-methoxyphenethyl structure. Yield: 52% .

Data Tables

Research Findings and Implications

- Synthetic Challenges : Hydroxylated tetrahydropyran rings (as in the target compound) may require specialized protection-deprotection strategies compared to simpler substituents .

- Biological Relevance : Fluorine and chlorine atoms in aryl groups enhance metabolic stability, while hydroxyl groups improve solubility—a balance critical for optimizing bioavailability .

- Structural Insights : Rigid cyclic substituents (e.g., tetrahydropyran) may confer better target selectivity over flexible chains (e.g., hydroxyethyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.